![molecular formula C10H16N2O2S B14763144 N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. The compound’s structure features a sulfamide group attached to a phenyl ring substituted with a tert-butyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide typically involves the reaction of 2-(1,1-dimethylethyl)aniline with sulfamide. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the sulfamide bond. Common reagents used in this synthesis include sulfuryl chloride and ammonia .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
化学反应分析
Types of Reactions
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamide group to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- N-[2-(1,1-Dimethylethyl)phenyl]-acetamide
- N-[2-(1,1-Dimethylethyl)phenyl]-carbamate
- N-[2-(1,1-Dimethylethyl)phenyl]-urea
Uniqueness
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide is unique due to its sulfamide group, which imparts distinct chemical and biological properties. Compared to its analogs, the sulfamide group enhances its solubility and reactivity, making it a versatile compound in various applications .
属性
分子式 |
C10H16N2O2S |
|---|---|
分子量 |
228.31 g/mol |
IUPAC 名称 |
1-tert-butyl-2-(sulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)8-6-4-5-7-9(8)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14) |
InChI 键 |
ISALRQAQROXHFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
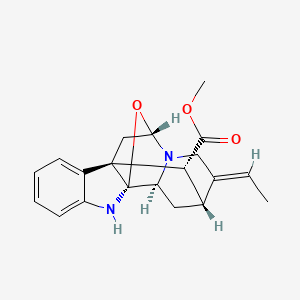
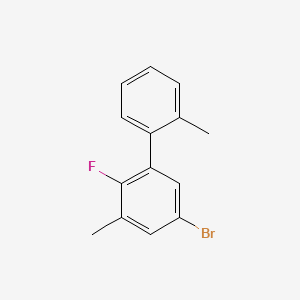

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)

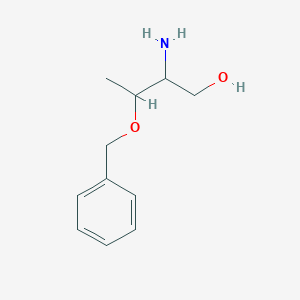
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
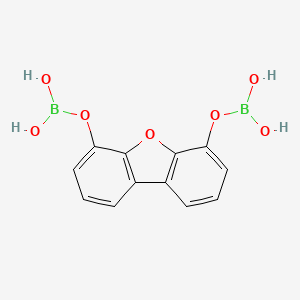
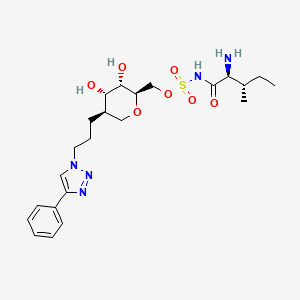
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)


![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
